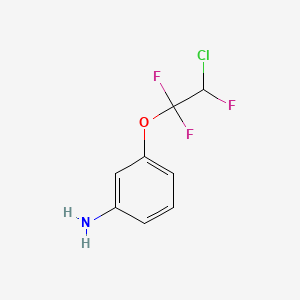![molecular formula C9H17NO4 B6257476 (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid CAS No. 221654-74-6](/img/new.no-structure.jpg)
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a carboxyl group (-COOH) and an amino group (-NH2) attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butanone and propan-2-yl chloroformate.
Formation of Intermediate: The reaction between 3-methyl-2-butanone and propan-2-yl chloroformate in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.
Amination: The intermediate compound is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.
Hydrolysis: The final step involves the hydrolysis of the intermediate compound to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-methyl-2-{[(ethoxycarbonyl]amino}butanoic acid
- (2R)-3-methyl-2-{[(methoxycarbonyl]amino}butanoic acid
- (2R)-3-methyl-2-{[(butan-2-yloxy)carbonyl]amino}butanoic acid
Uniqueness
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid is unique due to its specific structural configuration and the presence of the propan-2-yloxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
221654-74-6 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



